4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Description
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is a sulfonamide-functionalized benzoic acid derivative. Its structure comprises a benzoic acid backbone substituted with a 3,4-dimethylbenzenesulfonamidomethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Key identifiers include CAS numbers 1562417-33-7 and 380437-36-5, with synonyms such as 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid and MFCD03476378 .
Properties
IUPAC Name |
4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-8-15(9-12(11)2)22(20,21)17-10-13-4-6-14(7-5-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVFGLOSSZGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoic acid moiety can interact with cellular receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs (e.g., sulfonamide, benzoic acid, or substituted aromatic groups).
Structural Analogs
Functional Analogs
- Sulfonamide Derivatives: 4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic Acid: Features a thioxomethyl bridge and phenoxyacetyl group. Used in pharmacological research for derivatization . 4-((4-Nitrobenzoyl)amino)benzoic Acid: Nitro-substituted benzamide derivative; studied for biological derivatization .
Key Differences in Physicochemical Properties
- Bioactivity : Unlike 3,4-dihydroxybenzoic acid (antioxidant), the target compound’s sulfonamide group may confer enzyme-targeted activity, as seen in related sulfonamide inhibitors .
Comparative Research Findings
Antimicrobial Activity
- Hydrazone Derivatives : 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibit broad-spectrum antimicrobial activity, outperforming simpler benzoic acids like 4-hydroxybenzoic acid .
- Sulfonamide Analogs : Sulfonamide-containing compounds (e.g., the target compound) are often more potent than hydroxylated benzoic acids due to enhanced binding to bacterial enzymes .
Enzyme Inhibition
- Butyrylcholinesterase (BChE) Inhibition: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid show IC₅₀ values <10 μM, suggesting superior activity to sulfonamide analogs in Alzheimer’s disease research .
Metabolic Stability
- Plant Phenolics: 3,4-Dihydroxybenzoic acid derivatives are metabolized by gut microbiota into protocatechuic acid and benzoic acid, highlighting their metabolic lability compared to sulfonamide-stabilized analogs .
Biological Activity
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid, also known by its CAS number 851619-67-5, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a sulfonamido side chain. The presence of the dimethyl group on the benzene ring enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that this compound demonstrated activity against several Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 50-100 | Staphylococcus aureus, Streptococcus pneumoniae |
This antimicrobial activity suggests that the compound could serve as a potential lead in the development of new antibiotics.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways.
Case Study:
A recent experimental study utilized human breast cancer cell lines (MCF-7) to evaluate the anticancer effects of this compound. The results indicated:
- IC50 Value: 25 µM after 48 hours of treatment.
- Mechanism: The compound was found to induce G1 phase arrest and promote apoptosis through mitochondrial pathway activation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition: The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Apoptosis Induction: In cancer cells, it may interact with specific receptors or pathways that lead to programmed cell death.
Toxicity Studies
The safety profile of this compound is critical for its potential therapeutic applications. Toxicity assessments have been conducted using various model organisms. For instance:
- Daphnia magna Assay: This aquatic crustacean model was employed to evaluate the toxicity of the compound. Results indicated moderate toxicity with an LC50 value of approximately 150 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
